2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-1-one
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Overview
Description
2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-1-one is a chemical compound that belongs to the class of dibenzazepine derivatives. This compound is known for its unique structure, which includes a dibenzo[b,f]azepine core, a seven-membered ring system fused with two benzene rings, and a chloro-substituted propanone side chain. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-1-one typically involves the following steps:
Hydrogenation: The intermediate is then subjected to catalytic hydrogenation to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the propanone side chain can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-1-one has been studied for various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
Biology: The compound has been investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of new drugs for neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-1-one can be compared with other similar compounds, such as:
10,11-dihydro-5H-dibenzo[b,f]azepine: The parent compound without the chloro and propanone substituents.
3-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-1-one: A similar compound with a different substitution pattern.
5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl β-D-glucopyranosiduronic acid: A derivative with additional functional groups.
Properties
Molecular Formula |
C17H16ClNO |
---|---|
Molecular Weight |
285.8 g/mol |
IUPAC Name |
2-chloro-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one |
InChI |
InChI=1S/C17H16ClNO/c1-12(18)17(20)19-15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)19/h2-9,12H,10-11H2,1H3 |
InChI Key |
DFFNQNMWXYFKSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31)Cl |
solubility |
41.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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